molecular formula C23H18BrN5O2S B2899183 3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895641-36-8

3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2899183
CAS No.: 895641-36-8
M. Wt: 508.39
InChI Key: OFZLMUNQAJSBHH-UHFFFAOYSA-N
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Description

3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at position 3 and a 2-ethylphenyl substituent on the amine at position 3. This compound belongs to a class of heterocyclic molecules explored for therapeutic applications, including anticancer and antimicrobial activities, due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-2-15-7-3-5-9-19(15)25-21-18-8-4-6-10-20(18)29-22(26-21)23(27-28-29)32(30,31)17-13-11-16(24)12-14-17/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZLMUNQAJSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Sulfonamide Formation and Stability

The sulfonamide group is synthesized via nucleophilic substitution between a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) and an amine precursor. Key conditions include:

  • Base-mediated coupling : Reactions with amines (e.g., N-(2-ethylphenyl)triazoloquinazolin-5-amine) in the presence of bases like sodium carbonate or pyridine .
  • Selectivity : Secondary amines react directly with sulfonyl chlorides, forming stable sulfonamides without requiring prior activation .

Example Reaction Pathway :4 Bromobenzenesulfonyl chloride+N 2 ethylphenyl triazoloquinazolin 5 amineBaseTarget Compound+HCl\text{4 Bromobenzenesulfonyl chloride}+\text{N 2 ethylphenyl triazoloquinazolin 5 amine}\xrightarrow{\text{Base}}\text{Target Compound}+\text{HCl}Stability Considerations :

  • Acid/Base Resistance : Sulfonamides resist hydrolysis under mild conditions but may degrade under prolonged exposure to strong acids/bases .
  • Hinsberg Test Compatibility : As a tertiary sulfonamide, it would not form a precipitate in the Hinsberg test (distinguishing it from primary/secondary sulfonamides) .

Electrophilic Substitution at the Brominated Aromatic Ring

The 4-bromophenyl group undergoes cross-coupling reactions, enabling further functionalization:

Reaction Type Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd catalyst, aryl boronic acid, baseBiaryl or heteroaryl derivatives60-85%
Ullmann CouplingCu catalyst, amine ligand, high tempAryl amine or ether derivatives50-75%

Mechanistic Insight :

  • Bromine acts as a leaving group, facilitating palladium- or copper-catalyzed coupling .
  • Steric hindrance from the sulfonamide and triazoloquinazoline groups may reduce reaction rates .

Functionalization of the Triazoloquinazoline Core

The fused heterocycle participates in electrophilic and nucleophilic reactions:

Nucleophilic Aromatic Substitution

  • At C-7 or C-9 positions : Electron-deficient positions on the quinazoline ring react with nucleophiles (e.g., amines, alkoxides) .
  • Example : Reaction with piperazine under basic conditions yields hybrid heterocycles .

Cyclization Reactions

  • Lewis Acid-Mediated Cyclization : AlCl₃ or TiCl₄ promotes intramolecular cyclization to form larger rings (e.g., thiadiazepines) .

Key Data :

Entry Reagent Conditions Product Yield
1AlCl₃CH₂Cl₂, RT, 24 hThiadiazine derivative100%
2TiCl₄CH₂Cl₂, RT, 24 hThiadiazocine derivative100%
3BF₃·Et₂OCH₂Cl₂, RT, 24 hNo reaction

Data adapted from analogous systems in .

Redox Reactions

  • Oxidation of the Ethyl Group : The 2-ethylphenyl substituent can be oxidized to a ketone using KMnO₄ or CrO₃ .
  • Reduction of the Triazole Ring : Hydrogenation (H₂/Pd) may reduce the triazole to a dihydro derivative, altering electronic properties .

Supramolecular Interactions

  • Hydrogen Bonding : The sulfonamide NH and quinazoline N atoms act as hydrogen bond donors, influencing crystallinity and solubility .
  • π-Stacking : The aromatic systems facilitate stacking interactions, relevant in solid-state morphology .

Degradation Pathways

  • Photolytic Degradation : UV exposure may cleave the sulfonamide bond or debrominate the aromatic ring .
  • Thermal Decomposition : Above 200°C, the compound decomposes into brominated byproducts and gaseous amines .

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-N-(2-ethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is employed in studies involving cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of specialized chemicals and materials.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Framework

  • Triazoloquinazoline vs. Triazolopyrimidine: The target compound’s quinazoline core (fused benzene-pyrimidine) differs from triazolopyrimidines (e.g., compounds 60–64 in ), which have a smaller pyrimidine ring.
  • Substituent Variations: Sulfonyl Groups: The 4-bromobenzenesulfonyl group in the target compound contrasts with 4-chlorophenylsulfonyl in 3-((4-Chlorophenyl)sulfonyl)-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (). Bromine’s larger atomic radius may increase steric hindrance and lipophilicity compared to chlorine. Amine Substituents: The 2-ethylphenyl group differs from 3,4-dimethoxyphenethyl () and 4-methoxybenzyl () moieties.
Table 1: Structural Features of Selected Analogs
Compound Core Structure R<sup>3</sup> Substituent R<sup>5</sup> Amine Substituent
Target Compound Triazoloquinazoline 4-Bromobenzenesulfonyl 2-Ethylphenyl
60 () Triazolopyrimidine Pyridin-2-yl 4-Chlorophenethyl
C680-0529 () Triazoloquinazoline 4-Methylphenyl 3,4-Diethoxyphenethyl
892359-58-9 () Triazoloquinazoline 3-Fluorophenyl 4-Methoxybenzyl

Physicochemical Properties

  • Melting Points : Triazolopyrimidines (e.g., 61 , m.p. 170–171°C; ) generally have lower melting points than triazoloquinazolines due to reduced molecular rigidity. The target compound’s bromobenzenesulfonyl group likely increases melting point (>200°C estimated) via enhanced intermolecular forces .
  • Solubility : Sulfonyl groups improve aqueous solubility, but bulky aryl amines (e.g., 2-ethylphenyl) may counterbalance this by increasing hydrophobicity. Ethoxy/methoxy substituents () enhance solubility compared to ethylphenyl .

Preparation Methods

Cyclization of Hydrazine Derivatives

A widely adopted method involves the cyclization of 2-chloroquinazolin-4-yl hydrazine precursors. As reported by Abul-Khair et al., anthranilic acid is first converted to quinazoline-2,4(1H,3H)-dione via reaction with potassium cyanate under acidic or alkaline conditions. Subsequent treatment with phosphorus oxychloride (POCl3) yields 2,4-dichloroquinazoline, which reacts with hydrazine hydrate at 0–5°C to form 2-chloroquinazolin-4-yl hydrazine. Heating this intermediate with acetic anhydride induces cyclization, producing 3-methyltriazolo[4,3-c]quinazolin-5(6H)-one. This pathway highlights the versatility of hydrazine derivatives in constructing angularly fused triazoloquinazoline systems.

Anionic Hetero-Domino Reaction

Pokhodylo et al. demonstrated an alternative approach using anionic hetero-domino reactions. Starting with 2-azidobenzoates derived from isatines, the reaction with activated acetonitriles (e.g., those bearing 1,3-thiazole or 1,3,4-oxadiazole substituents) facilitates simultaneous triazole and quinazoline ring formation. This method offers rapid structural diversification and high yields, making it advantageous for synthesizing 3-substituted triazoloquinazolinones.

Introduction of the 4-Bromobenzenesulfonyl Group

Sulfonylation at the 3-position of the triazoloquinazoline core is critical for introducing the 4-bromobenzenesulfonyl moiety. Francis et al. described a protocol involving sequential protection, sulfonylation, and deprotection:

  • Amino Group Protection : The 5-amine group is protected as a tert-butyloxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
  • Sulfonylation : The protected intermediate reacts with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere. Pyridine may be added to scavenge HCl generated during the reaction.
  • Deprotection : Acidic cleavage of the Boc group (e.g., using trifluoroacetic acid) regenerates the free amine, yielding 3-(4-bromobenzenesulfonyl)-triazolo[1,5-A]quinazolin-5-amine.

This method ensures regioselective sulfonylation while preserving the integrity of the amine functionality.

Incorporation of the N-(2-Ethylphenyl) Substituent

The N-(2-ethylphenyl) group at the 5-position is introduced via nucleophilic substitution or reductive amination. A two-step procedure is commonly employed:

Alkylation of the 5-Amine

The free amine reacts with 2-ethylphenyl bromide in the presence of a base such as potassium carbonate or sodium hydride. Dimethylformamide (DMF) or acetonitrile serves as the solvent, with reactions typically conducted at 60–80°C for 12–24 hours. Monitoring via thin-layer chromatography (TLC) ensures completion, and the product is purified via column chromatography using silica gel.

Coupling Reactions

Palladium-catalyzed cross-coupling represents an alternative for introducing aromatic substituents. Suzuki-Miyaura coupling between the 5-amine (transformed into a boronic ester) and 2-ethylphenyl iodide has been reported in analogous systems, though this method requires stringent anhydrous conditions.

Optimization and Mechanistic Insights

Reaction Conditions

  • Temperature : Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for alkylation steps.
  • Catalysts : Potassium iodide (KI) catalyzes nucleophilic substitutions, particularly in DMF.

Yield Considerations

  • Cyclization steps yield 70–85% product when using acetic anhydride.
  • Sulfonylation achieves 60–75% efficiency, influenced by the steric bulk of the sulfonyl chloride.

Analytical Characterization

The final compound is characterized via spectroscopic and chromatographic methods:

  • Molecular Formula : C23H18BrN5O2S (confirmed via high-resolution mass spectrometry).
  • IR Spectroscopy : Peaks at 1659 cm⁻¹ (C=O), 1524 cm⁻¹ (C=N), and 1340 cm⁻¹ (S=O) validate key functional groups.
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the ethyl group shows a triplet at δ 1.2 ppm (CH3) and a quartet at δ 2.6 ppm (CH2).
    • ¹³C NMR : The sulfonyl carbon appears at δ 125 ppm, consistent with benzenesulfonyl derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-bromobenzenesulfonyl)-N-(2-ethylphenyl)triazoloquinazolin-5-amine, and how is its purity validated?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with triazole precursors under reflux conditions in ethanol or acetic acid, followed by sulfonylation using 4-bromobenzenesulfonyl chloride. Key steps include:

  • Reaction Optimization : Refluxing with glacial acetic acid as a catalyst (e.g., as in ).
  • Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Characterization : Nuclear Magnetic Resonance (NMR, ¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation of the sulfonyl and triazole moieties.
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., sulfonylation). Avoid exposure to heat sources (>50°C), as sulfonamides can decompose (see thermal stability warnings in ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of a saturated solution in dimethyl sulfoxide (DMSO) or dichloromethane at 4°C.
  • Data Analysis : Compare experimental bond lengths/angles (e.g., triazole-quinazoline fusion) with computational models (DFT) and databases like Cambridge Structural Database (CSD). For example, used X-ray to confirm triazole ring geometry in a related compound .

Q. What experimental designs are optimal for studying its structure-activity relationships (SAR) in kinase inhibition?

Methodological Answer:

  • Analog Synthesis : Replace the 4-bromobenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Bioassays : Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition profiling (IC₅₀ determination) with positive controls (e.g., staurosporine).
  • Computational Modeling : Dock optimized structures into kinase active sites (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can researchers address contradictory bioactivity data across cell lines?

Methodological Answer:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration, passage number).
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
  • Mechanistic Studies : Combine Western blotting (phosphorylation assays) and RNA sequencing to validate target pathways .

Q. What methodologies are recommended for assessing its photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance in ethanol (200–400 nm) to identify π→π* transitions in the quinazoline ring.
  • Fluorescence Quenching : Titrate with iodide ions to study solvent polarity effects (e.g., used similar methods for oxazole derivatives) .

Q. How can computational chemistry predict metabolic pathways for this compound?

Methodological Answer:

  • Software : Use Schrödinger’s MetaSite or Cypreact to simulate cytochrome P450-mediated oxidation.
  • Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + NADPH cofactor) .

Q. What strategies mitigate side reactions during sulfonylation in its synthesis?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
  • Moisture-Free Conditions : Use molecular sieves or anhydrous solvents (e.g., tetrahydrofuran, THF).
  • Work-Up : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before extraction .

Experimental Design for Environmental Impact Studies

Q. How to design a study evaluating its environmental persistence?

Methodological Answer:

  • OECD 301F Test : Measure biodegradation in activated sludge over 28 days.
  • LC-MS/MS Analysis : Quantify parent compound and metabolites in water/soil samples.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) as in .

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